4-[(prop-2-enoylamino)methyl]-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]benzamide
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Overview
Description
4-[(prop-2-enoylamino)methyl]-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]benzamide is a complex organic compound that features both an indole and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(prop-2-enoylamino)methyl]-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the benzamide group. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of amide bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-[(prop-2-enoylamino)methyl]-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]benzamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
4-[(prop-2-enoylamino)methyl]-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(prop-2-enoylamino)methyl]-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, influencing biological pathways. The benzamide group may enhance the compound’s binding affinity and specificity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(prop-2-enoylamino)methyl]-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]prop-2-enamide
- 4-[(prop-2-enoylamino)methyl]-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]prop-2-enamide
Uniqueness
What sets 4-[(prop-2-enoylamino)methyl]-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]benzamide apart is its unique combination of an indole and a benzamide moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.
Properties
IUPAC Name |
4-[(prop-2-enoylamino)methyl]-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-5-21(27)24-12-17-6-8-18(9-7-17)23(28)25-13-19-10-14(2)11-20-15(3)16(4)26-22(19)20/h5-11,26H,1,12-13H2,2-4H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPVHSIFXHFBAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C)C)CNC(=O)C3=CC=C(C=C3)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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